Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)-
Brand Name: Vulcanchem
CAS No.: 88498-93-5
VCID: VC15722793
InChI: InChI=1S/C17H12N2O3S/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19-12-5-3-2-4-11(12)18-17(19)23-15/h2-9,20H,1H3/b15-9+
SMILES:
Molecular Formula: C17H12N2O3S
Molecular Weight: 324.4 g/mol

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)-

CAS No.: 88498-93-5

Cat. No.: VC15722793

Molecular Formula: C17H12N2O3S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)- - 88498-93-5

Specification

CAS No. 88498-93-5
Molecular Formula C17H12N2O3S
Molecular Weight 324.4 g/mol
IUPAC Name (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C17H12N2O3S/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19-12-5-3-2-4-11(12)18-17(19)23-15/h2-9,20H,1H3/b15-9+
Standard InChI Key OUKLOIYJTOCKIT-OQLLNIDSSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)O
Canonical SMILES COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O

Introduction

Structural Characteristics and Chemical Identity

The compound belongs to the thiazolo[3,2-a]benzimidazol-3(2H)-one family, characterized by a fused bicyclic system comprising a thiazole ring condensed with a benzimidazole core. The 2-position is substituted with a (4-hydroxy-3-methoxyphenyl)methylene group, introducing a planar aromatic moiety that enhances interactions with biological targets .

Molecular Configuration

  • Core structure: The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold provides rigidity and π-stacking capabilities, critical for binding to enzymatic pockets.

  • Substituent effects: The 4-hydroxy-3-methoxyphenyl group contributes hydrogen-bonding and hydrophobic interactions, while the methoxy group modulates electron density .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular formulaC₁₇H₁₃N₂O₃S
Molecular weight325.36 g/molCalculated
SolubilitySoluble in DMSO, slight solubility in water
Melting point235–237°C

Synthesis and Optimization

The synthesis of 2-((4-hydroxy-3-methoxyphenyl)methylene)-thiazolo[3,2-a]benzimidazol-3(2H)-one follows a one-pot condensation strategy, optimized for yield and purity .

Reaction Mechanism

  • Precursor preparation: 2-Aminobenzimidazole reacts with chloroacetyl chloride to form the thiazolo[3,2-a]benzimidazol-3(2H)-one core.

  • Condensation: 4-Hydroxy-3-methoxybenzaldehyde undergoes Knoevenagel condensation with the core structure in the presence of a base (e.g., piperidine), yielding the final product .

Table 2: Synthesis Parameters

ParameterConditionYield (%)
SolventEthanol/water (8:2)68
TemperatureReflux (80°C)
Reaction time6 hours
PurificationRecrystallization (methanol)

Spectroscopic Characterization

  • IR spectroscopy: Peaks at 1732 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), and 3059 cm⁻¹ (=C-H) .

  • ¹H NMR (DMSO-d₆): δ 8.33 (d, 1H, aromatic), 7.88 (s, 1H, =CH), 6.92–7.70 (m, 6H, aromatic), 3.89 (s, 3H, OCH₃) .

Biological Activities and Mechanisms

NPP1 Inhibition

NPP1, a membrane-bound enzyme overexpressed in glioblastoma, is selectively inhibited by this compound (Ki = 467 nM) . The uncompetitive inhibition mechanism suggests binding to the enzyme-substrate complex, reducing ATP hydrolysis without affecting substrate affinity .

Selectivity Profile

  • No activity against NTPDase1, NPP2, NPP3, or ecto-5'-nucleotidase .

  • Specificity: Attributed to the hydrophobic phenylmethylene group occupying a unique pocket in NPP1’s active site .

Cytostatic Effects

In vitro screening against cancer cell lines revealed potent activity:

Table 3: Antiproliferative Activity (IC₅₀, μM)

Cell LineIC₅₀ ValueSelectivity Index*
HT-29 (colorectal)3.5 × 10⁻²12.8
Hep G2 (liver)8.8 × 10⁻³31.6
MDA-MB-231 (breast)>100
Normal diploid (Lep3)EC₅₀ = 4.4 × 10⁻² (proliferation induction)

*Selectivity Index = IC₅₀(normal cells) / IC₅₀(cancer cells) .

Structure-Activity Relationships (SAR)

  • Planarity: The fused thiazolo-benzimidazole system enhances DNA intercalation and enzyme binding .

  • Substituent position: Methoxy groups at the 3-position improve metabolic stability compared to para-substituted analogs .

  • Hydrophobicity: The phenylmethylene moiety increases membrane permeability, critical for blood-brain barrier penetration .

Therapeutic Applications and Future Directions

Glioblastoma Treatment

NPP1 inhibition reduces extracellular ATP hydrolysis, mitigating immunosuppressive adenosine accumulation in the tumor microenvironment . Preclinical models show reduced glioblastoma cell migration (45% inhibition at 1 μM) .

Combination Therapies

Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging immunomodulatory effects of NPP1 inhibition .

Limitations and Challenges

  • Oral bioavailability: Moderate solubility necessitates prodrug development .

  • Toxicity: Proliferation induction in normal cells at low concentrations requires dose optimization .

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